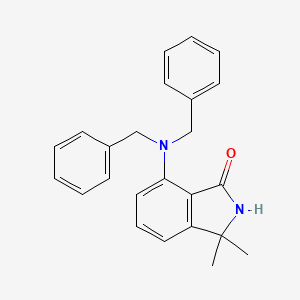
7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one
Overview
Description
7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one is a complex organic compound with the molecular formula C24H24N2O It is known for its unique structure, which includes a dibenzylamino group and a dimethyl-dihydro-isoindolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindolone Core: This step involves the cyclization of a suitable precursor to form the isoindolone ring.
Introduction of the Dibenzylamino Group: The dibenzylamino group is introduced through nucleophilic substitution reactions, often using dibenzylamine as a reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindolone derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenated compounds and nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-isoindolone derivatives, while substitution reactions can produce a variety of substituted isoindolones.
Scientific Research Applications
7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dibenzylamino group can participate in hydrogen bonding and hydrophobic interactions, while the isoindolone core provides structural stability. These interactions can modulate biological pathways and influence the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one: This compound is unique due to its specific substitution pattern and structural features.
Isoindolone Derivatives: Compounds with similar isoindolone cores but different substituents.
Dibenzylamino Compounds: Molecules containing the dibenzylamino group but lacking the isoindolone core.
Uniqueness
This compound stands out due to its combination of the dibenzylamino group and the dimethyl-dihydro-isoindolone core, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C24H24N2O |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one |
InChI |
InChI=1S/C24H24N2O/c1-24(2)20-14-9-15-21(22(20)23(27)25-24)26(16-18-10-5-3-6-11-18)17-19-12-7-4-8-13-19/h3-15H,16-17H2,1-2H3,(H,25,27) |
InChI Key |
VMYTZVNAHWLQIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C(=O)N1)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














